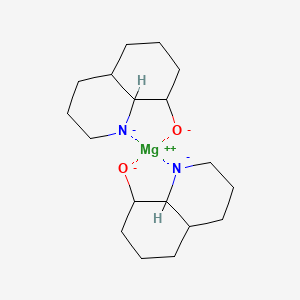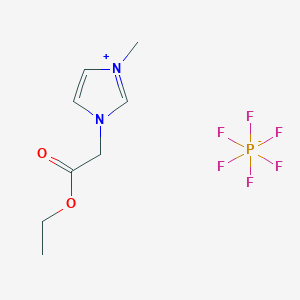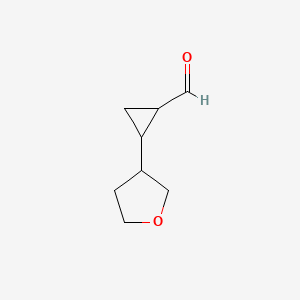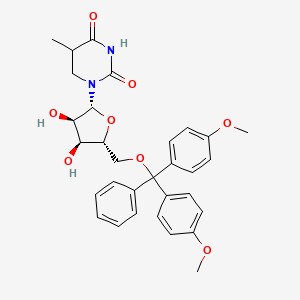
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- is a coordination compound where magnesium is complexed with two 8-quinolinolato ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- typically involves the reaction of magnesium salts with 8-quinolinol in an appropriate solvent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH of the reaction mixture is often adjusted to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
化学反应分析
Types of Reactions
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: Ligand substitution reactions can take place, where the 8-quinolinolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution conditions: Typically involve the use of other ligands in excess and may require heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of quinoline N-oxide derivatives.
Reduction: Can result in the formation of reduced magnesium complexes.
Substitution: Produces new coordination compounds with different ligands.
科学研究应用
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
作用机制
The mechanism by which Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- exerts its effects involves:
Molecular targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways involved: It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific signaling pathways.
相似化合物的比较
Similar Compounds
Zinc, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)-: A similar compound where zinc replaces magnesium.
Copper, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)-: Another analogous compound with copper as the central metal.
Uniqueness
Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)- is unique due to:
Magnesium’s properties: Magnesium has distinct chemical properties compared to zinc or copper, leading to different reactivity and applications.
Biological activity: The biological activities of magnesium complexes can differ significantly from those of zinc or copper complexes, making it valuable for specific applications.
属性
分子式 |
C18H30MgN2O2-2 |
|---|---|
分子量 |
330.7 g/mol |
IUPAC 名称 |
magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate |
InChI |
InChI=1S/2C9H15NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*7-9H,1-6H2;/q2*-2;+2 |
InChI 键 |
YZJRXYCJAJTDOD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC[N-]C2C(C1)[O-].C1CC2CCC[N-]C2C(C1)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine](/img/structure/B12329399.png)



![Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B12329419.png)
![D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester](/img/structure/B12329428.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine](/img/structure/B12329445.png)
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12329452.png)
![2H-Pyran-5-carboxylic acid, 6-[2-(dimethylamino)ethenyl]-4-methyl-2-oxo-, ethyl ester](/img/structure/B12329455.png)



![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12329476.png)

